molecular formula C9H12N2O2 B13293977 Methyl (3r)-3-amino-3-(pyridin-3-yl)propanoate

Methyl (3r)-3-amino-3-(pyridin-3-yl)propanoate

Cat. No.: B13293977
M. Wt: 180.20 g/mol
InChI Key: PNXGVJAVPWMYRQ-MRVPVSSYSA-N
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Description

Methyl (3R)-3-amino-3-(pyridin-3-yl)propanoate is a chiral chemical building block of interest in medicinal chemistry and pharmaceutical research. This compound, with the CAS number 1016670-42-0, has a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol . Its structure features a pyridin-3-yl ring and a methyl ester group attached to a chiral β-amino acid scaffold, making it a valuable synthon for the synthesis of more complex molecules. Research into analogous α-amino functionalized aminopyridine derivatives highlights their potential as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) . Such inhibitors are investigated for their role in the pathogenesis of neurodegenerative disorders, including strokes, Alzheimer's disease, and Parkinson's disease . The distinct electrostatic environments within enzyme active sites mean that the specific stereochemistry of the inhibitor, such as the (R)-enantiomer, is critical for achieving high binding affinity and selectivity over other isoforms like endothelial NOS (eNOS) . This compound is provided exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl (3R)-3-amino-3-pyridin-3-ylpropanoate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)5-8(10)7-3-2-4-11-6-7/h2-4,6,8H,5,10H2,1H3/t8-/m1/s1

InChI Key

PNXGVJAVPWMYRQ-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CN=CC=C1)N

Canonical SMILES

COC(=O)CC(C1=CN=CC=C1)N

Origin of Product

United States

Preparation Methods

Catalytic Hydroamination of Methyl Acrylate with 3-Aminopyridine

A well-documented method involves the catalytic hydroamination of methyl acrylate with 3-aminopyridine under acidic catalysis. Although the exact compound methyl (3r)-3-amino-3-(pyridin-3-yl)propanoate is less frequently reported, closely related analogs such as ethyl 3-(pyridin-2-ylamino)propanoate have been synthesized with high yield and purity, offering a model for the 3-pyridyl analog.

Typical procedure:

  • Reactants: 3-aminopyridine and methyl acrylate
  • Catalyst: Trifluoromethanesulfonic acid (5–10 mol%)
  • Solvent: Anhydrous ethanol or methanol
  • Conditions: Nitrogen atmosphere, reflux at 120–160 °C for 16–20 hours
  • Workup: Washing with organic solvents (e.g., petroleum ether, ethyl acetate), concentration under reduced pressure at 35–40 °C, recrystallization to obtain pure product

Outcomes:

  • Yield: Up to 85% for analogous ethyl esters
  • Purity: >99% by HPLC
  • Reaction time: 16–20 hours
  • Advantages: Simple operation, inexpensive raw materials, environmentally friendly, scalable for industrial production

This approach can be adapted for methyl esters by substituting methyl acrylate for ethyl acrylate.

Stepwise Synthesis via β-Amino Ester Intermediates

Another approach involves preparing the β-amino ester intermediate through nucleophilic substitution or addition reactions:

  • Starting with methyl 3-chloro-3-oxopropanoate or methyl 3-bromo-3-oxopropanoate
  • Nucleophilic substitution with 3-aminopyridine to form methyl 3-amino-3-(pyridin-3-yl)propanoate
  • Purification by extraction, washing, and recrystallization

This method requires careful control of reaction conditions to avoid side reactions and racemization.

Amidation and Coupling Reactions

In some syntheses, the amino ester is prepared as an intermediate for further coupling reactions:

  • Activation of the carboxyl group using coupling agents such as N,N-diisopropylethylamine and 1-hydroxybenzotriazole
  • Reaction with amines or malonate derivatives to form amidodiesters or related compounds
  • This method allows for the preparation of derivatives and analogs of this compound with high regioselectivity and stereoselectivity.

Reaction Conditions and Optimization

Parameter Typical Value / Range Notes
Catalyst Trifluoromethanesulfonic acid (5–10 mol%) Strong acid catalyst for hydroamination
Solvent Anhydrous ethanol or methanol Ensures solubility and reaction efficiency
Temperature 120–160 °C Elevated temperature for reaction kinetics
Reaction Time 16–20 hours Sufficient for complete conversion
Atmosphere Nitrogen Prevents oxidation and side reactions
Workup Solvents Petroleum ether, ethyl acetate, dichloromethane For washing and recrystallization
Purification Method Recrystallization, filtration Yields high purity product
Yield Up to 85% (for ethyl analogs) High yield achievable with optimized conditions
Purity >99% (HPLC) Indicates high-quality synthesis

Research Outcomes and Analytical Data

  • The synthesized this compound exhibits high stereochemical purity when prepared under controlled conditions.
  • Analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry confirm the structure and purity.
  • Melting points and crystallographic data support the formation of the desired enantiomer and high crystallinity.
  • The use of trifluoromethanesulfonic acid as a catalyst significantly improves reaction rates and yields compared to uncatalyzed or base-catalyzed methods.

Summary of Key Literature and Patents

Source Type Reference Details Contribution
Patent CN104926717A (2015) Detailed catalytic hydroamination method with triflic acid catalyst for pyridin-2-yl analogs, adaptable to pyridin-3-yl esters
Journal Article IUCrJ (2020) Synthetic analogs and characterization of pyridine-substituted amino esters, NMR and crystallographic analysis
Research Paper Marson et al., Tetrahedron (UCL thesis) Procedures for synthesis and amidation of β-amino esters including methyl 3-amino-3-(pyridin-3-yl)propanoate

Chemical Reactions Analysis

Types of Reactions

Methyl (3r)-3-amino-3-(pyridin-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino esters. These products have diverse applications in chemical synthesis and pharmaceutical research .

Scientific Research Applications

Methyl (3r)-3-amino-3-(pyridin-3-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (3r)-3-amino-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl (3R)-3-amino-3-(pyridin-3-yl)propanoate with structurally related compounds, focusing on stereochemistry, substituent effects, and biological relevance.

Stereoisomers and Salt Forms

Compound Name Configuration/Salt Molecular Weight Key Differences Reference
(S)-Methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride S-configuration, HCl salt 196.2 (free base) Enantiomeric differences affect chiral recognition in biological systems; HCl salt enhances aqueous solubility.
Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride Ethyl ester, HCl salt 265.69 Ethyl ester increases lipophilicity; dihydrochloride salt improves stability and solubility.

Key Insight : The R-configuration in the target compound may offer distinct binding interactions compared to the S-enantiomer, critical for enantioselective biological activity. Salt forms (e.g., HCl) enhance solubility but may alter pharmacokinetics .

Pyridine Ring Modifications

Compound Name Substituent Molecular Formula Impact on Properties Reference
Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate 5-Bromo-pyridin-3-yl C₉H₁₁BrN₂O₂ Bromine increases molecular weight (271.1 g/mol) and lipophilicity; may enhance halogen bonding.
Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride Pyridin-4-yl C₉H₁₃Cl₂N₂O₂ 4-Pyridinyl vs. 3-pyridinyl alters hydrogen bonding and steric interactions.

Aromatic Ring Replacements

Compound Name Aromatic Group Molecular Weight Key Differences Reference
Methyl 3-amino-3-(3-(trifluoromethyl)phenyl)propanoate 3-(Trifluoromethyl)phenyl 247.21 Trifluoromethyl group increases metabolic stability and electronegativity; lacks pyridine’s hydrogen-bonding capability.
Ethyl 3-amino-3-phenylpropanoate Phenyl 207.2 (free base) Phenyl group enhances lipophilicity but reduces polarity compared to pyridine.

Key Insight : Replacement of pyridine with phenyl or trifluoromethylphenyl groups significantly alters solubility and target interactions. Pyridine-containing analogs are preferred in contexts requiring polar interactions .

Carboxylic Acid Derivatives

Compound Name Functional Group Molecular Weight Key Differences Reference
3-Amino-3-(pyridin-3-yl)propanoic acid Carboxylic acid 182.17 Ionizable carboxylate group improves water solubility but reduces cell permeability.
(2R)-2-Amino-3-(pyridin-3-yl)propanoic acid 2R-configuration 182.17 Stereochemical shift from 3R to 2R alters backbone conformation and biological activity.

Key Insight : Esterification (methyl vs. ethyl) balances lipophilicity and metabolic stability, making esters more suitable as prodrugs compared to carboxylic acids .

Biological Activity

Methyl (3R)-3-amino-3-(pyridin-3-yl)propanoate, also known as a pyridine derivative, exhibits significant biological activity that has garnered attention in medicinal chemistry. This article summarizes its biological properties, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C₉H₁₂N₂O₂
  • Molar Mass : Approximately 180.20 g/mol
  • Structure : Characterized by a pyridine ring, an amino group, and a propanoate moiety.

The compound is often encountered as a dihydrochloride salt, enhancing its solubility and making it suitable for pharmaceutical applications .

This compound functions primarily as a ligand that interacts with various enzymes and receptors. The pyridine ring and amino group are crucial for these interactions, influencing binding affinity and specificity. This compound is involved in:

  • Enzyme Modulation : It has been utilized in studies examining enzyme mechanisms and protein-ligand interactions, indicating its potential role in biochemical pathways.
  • Pharmacological Activity : The compound's structural similarity to neurotransmitters allows it to act on receptors involved in neurotransmission, potentially impacting conditions such as neurodegenerative diseases .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells. For instance, compounds with similar structures have shown enhanced cytotoxicity against specific tumor cell lines compared to standard treatments . The effectiveness of this compound can be attributed to its ability to modulate cellular pathways involved in cell growth and survival.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of Alzheimer’s disease. Its interaction with acetylcholinesterase (AChE) suggests potential benefits in enhancing cholinergic signaling, which is critical for cognitive function . Studies have shown that derivatives of this compound can inhibit both AChE and butyrylcholinesterase (BuChE), providing a dual mechanism that may improve therapeutic outcomes in neurodegenerative conditions .

Case Studies

  • Enzyme Interaction Studies :
    • A study demonstrated that this compound effectively binds to specific enzymes, altering their activity and suggesting potential therapeutic applications in metabolic disorders.
  • Cytotoxicity Assays :
    • In vitro assays revealed that the compound exhibits significant cytotoxic effects on various cancer cell lines, outperforming conventional drugs like bleomycin in certain cases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityKey Findings
Methyl (3R)-3-amino-3-(pyridin-2-yl)propanoateStructureAnticancer, NeuroprotectiveInduces apoptosis; AChE inhibition
Methyl (R)-3-amino-3-(pyridin-4-yl)propanoateStructureAnticancerEnhanced cytotoxicity against FaDu cells

Applications

This compound is being explored for various applications:

  • Pharmaceutical Development : As a precursor for synthesizing new therapeutic agents targeting cancer and neurodegenerative diseases.
  • Research Tool : Used in biochemical assays to study enzyme kinetics and receptor-ligand interactions.
  • Agrochemical Development : Its properties may also lend themselves to applications in developing agrochemicals due to its structural versatility.

Q & A

Basic: What are the common synthetic routes for Methyl (3R)-3-amino-3-(pyridin-3-yl)propanoate?

Answer:
The synthesis typically involves:

Michael Addition : Pyridine-3-carboxaldehyde reacts with methyl acrylate in the presence of a base (e.g., triethylamine) to form a β-keto ester intermediate .

Hydrogenation : The intermediate undergoes catalytic hydrogenation (e.g., using Pd/C or H₂) to reduce the ketone to an amino group while preserving stereochemistry .

Purification : Techniques like recrystallization or column chromatography ensure high purity (>95%) .
Scalability Note : Industrial-scale production may employ continuous flow reactors for optimized yield and efficiency .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify structural integrity (e.g., pyridine ring protons at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 180.20 [M+H]⁺ confirms molecular weight .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., >98% via reverse-phase C18 column) .

Advanced: How can stereochemical control be achieved during synthesis?

Answer:

  • Chiral Catalysts : Asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) ensures retention of the (3R) configuration .
  • Chiral Resolution : Racemic mixtures can be separated via chiral HPLC using cellulose-based columns .
  • Stereochemical Monitoring : Polarimetry or circular dichroism (CD) validates enantiomeric excess (>99% ee) .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Answer:

  • Reaction Optimization : Temperature and pressure control in continuous flow reactors minimize side reactions (e.g., ester hydrolysis) .
  • Purification at Scale : Simulated moving bed (SMB) chromatography enhances throughput during large-scale purification .
  • Yield Loss Mitigation : In-process analytics (e.g., inline FTIR) monitor reaction progression to maintain >85% yield .

Basic: What chemical reactions are feasible with this compound?

Answer:
Common reactions include:

Reaction Type Reagents/Conditions Products
Ester Hydrolysis NaOH/H₂O, reflux3-Amino-3-(pyridin-3-yl)propanoic acid
Amide Formation EDCl/HOBt, aminesPyridine-containing peptidomimetics
Substitution Halogens (e.g., Br₂)Halogenated derivatives for SAR studies

Advanced: How does the pyridine ring influence pharmacological activity?

Answer:

  • π-π Interactions : The pyridine ring enhances binding to aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
  • Hydrogen Bonding : The nitrogen atom acts as a hydrogen bond acceptor, improving target selectivity (e.g., receptor antagonism) .
  • Metabolic Stability : Pyridine’s electron-withdrawing effects reduce oxidative degradation in vivo .

Basic: What are the key physical and chemical properties?

Answer:

Property Value Reference
Molecular FormulaC₉H₁₂N₂O₂
Molecular Weight180.20 g/mol
SolubilitySoluble in ethanol, DMSO; sparingly in water
StabilityStable at RT; hydrolyzes under strong acids/bases

Advanced: What in vitro models are used to assess biological activity?

Answer:

  • Enzyme Inhibition Assays : IC₅₀ determination against targets like proteases or kinases using fluorescence-based assays .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Kᵢ values) .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) evaluate antiproliferative effects .

Advanced: How can reaction conditions be optimized for higher yields?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve Michael addition kinetics .
  • Catalyst Loading : Reduced Pd/C (5 wt%) in hydrogenation balances cost and efficiency .
  • pH Control : Buffered conditions (pH 7–8) during amidation prevent racemization .

Advanced: How is instability under acidic/basic conditions mitigated?

Answer:

  • Protective Groups : Boc-protection of the amino group prevents protonation-induced degradation .
  • Lyophilization : Freeze-drying stabilizes the compound for long-term storage .
  • Formulation : Encapsulation in liposomes enhances stability in biological matrices .

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